molecular formula C12H11ClN2OS B1463582 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide CAS No. 1258639-64-3

2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide

Cat. No. B1463582
M. Wt: 266.75 g/mol
InChI Key: HQKQFWBIXDPHDK-UHFFFAOYSA-N
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Description

“2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is a compound with the molecular formula C12H11ClN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring . Thiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves various chemical techniques and computational chemistry applications . The specific synthesis process for “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” involves a phenyl ring oriented at certain angles with respect to the thiazole ring . The exact angles and other geometric features are not specified in the available literature.


Chemical Reactions Analysis

Thiazole compounds, including “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide”, can undergo various chemical reactions due to the aromaticity of the thiazole ring . These reactions may include donor-acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Evren et al. (2019) synthesized new derivatives, including 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, and evaluated their anticancer activity. Specifically, some compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells while exhibiting minimal effects on NIH/3T3 mouse embryoblast cell lines, highlighting their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Crystal Structure Analysis

  • Saravanan et al. (2016) conducted a crystallographic study on a closely related compound, 2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide, revealing its geometric features and intermolecular interactions. This kind of research aids in understanding the structural basis for the biological activity of such compounds (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016).

Antibacterial Agents

  • Ramalingam et al. (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity. These findings contribute to the search for new antibacterial drugs amid growing antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity

  • A series of new arylidene compounds derived from 2-iminothiazolidine-4-one, which involves 2-chloro-N-(4-(6-methyl benzo[d] thiazol-2-yl) phenyl) acetamide in their synthesis, were tested against various bacteria, demonstrating sensitivity and potential as antimicrobial agents (Azeez & Abdullah, 2019).

properties

IUPAC Name

2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-8-10(16)15-11(12-14-6-7-17-12)9-4-2-1-3-5-9/h1-7,11H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQFWBIXDPHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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